molecular formula C26H23BrFN7O3 B606937 Danicopan CAS No. 1903768-17-1

Danicopan

Número de catálogo: B606937
Número CAS: 1903768-17-1
Peso molecular: 580.4 g/mol
Clave InChI: PIBARDGJJAGJAJ-NQIIRXRSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La preparación de Danicopan implica varias rutas sintéticas y condiciones de reacción. La ruta sintética generalmente involucra los siguientes pasos:

Los métodos de producción industrial de this compound implican la ampliación de estas rutas sintéticas asegurando la consistencia y la calidad del producto final. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas.

Análisis De Reacciones Químicas

Metabolic Pathways

Danicopan undergoes extensive biotransformation (96% metabolized) through three primary routes ( ):

  • Amide hydrolysis (major pathway)
  • Oxidation reactions
  • Reduction reactions

A radiolabeled study showed excretion patterns ( ):

  • 69% fecal excretion (3.57% as unchanged drug)
  • 25% urinary excretion (0.48% as unchanged drug)

Hydrolysis Reactions

The amide bonds in this compound’s structure are susceptible to enzymatic hydrolysis:

Hydrolysis SiteMetabolic OutcomeEvidence Source
Pyrrolidine-2-carboxamide groupCleavage into carboxylic acid + amine
Acetyl-indazolyl moietyDeacetylation

This non-CYP-mediated process dominates metabolism, producing polar metabolites for renal excretion ( ).

Oxidation and Reduction

Minor pathways involve cytochrome P450-independent modifications:

  • Oxidation : Hydroxylation of aromatic rings (e.g., pyrimidine or indazole groups) ( )
  • Reduction : Conversion of ketones to secondary alcohols in the acetyl-indazolyl subunit ( )

Excretion Profile

Post-metabolism, this compound derivatives exhibit the following pharmacokinetic properties ( ):

ParameterValueSignificance
Half-life (t₁/₂)7.9 hoursRequires thrice-daily dosing
Clearance (CL/F)63 L/hHigh systemic elimination capacity
Protein binding91.5–94.3%Limits free drug availability for metabolism

Stability and Reactivity

  • pH sensitivity : Stable in gastric pH ranges due to its oral formulation ( ).
  • Melanin binding : Reversibly interacts with melanin in ocular tissues, prolonging retinal exposure ( ).

Drug-Drug Interaction Potential

Aplicaciones Científicas De Investigación

ALPHA Phase III Trial

The ALPHA Phase III trial evaluated the efficacy and safety of danicopan as an add-on therapy to existing treatments for PNH. Key findings include:

  • Efficacy : this compound demonstrated statistically significant improvements in mean hemoglobin levels at 12 weeks compared to placebo, with sustained benefits observed through 48 weeks . Specifically, 59.5% of patients treated with this compound experienced an increase in hemoglobin of ≥2 g/dL without requiring transfusions .
  • Secondary Outcomes : Improvements were also noted in absolute reticulocyte count (ARC) and lactate dehydrogenase (LDH) levels, indicating effective control of hemolysis. Patients reported reduced fatigue and a lower need for blood transfusions .
  • Quality of Life : The Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scores improved significantly from baseline, suggesting enhanced quality of life for patients receiving this compound .

Long-Term Safety and Efficacy

Long-term data from the ALPHA trial confirmed that this compound maintained its efficacy and safety profile over extended periods. Patients who switched from placebo to this compound after 12 weeks also showed significant improvements . Notably, no new safety signals were reported during the trial, reinforcing the compound's tolerability.

Comparative Efficacy

A summary of key efficacy results from the ALPHA trial is presented below:

Outcome Measure This compound Group Placebo Group Statistical Significance
Mean Hemoglobin Increase (g/dL)2.10p < 0.0001
Transfusion-Free Patients (%)59.50p < 0.0001
Improvement in FACIT-F ScoresFrom 34.0 to 42.1From 31.7 to 35.4p = 0.0004
ARC ImprovementSignificantNot Significant-

Regulatory Status

This compound has received several designations aimed at expediting its development:

  • Breakthrough Therapy Designation by the US Food and Drug Administration.
  • PRIority MEdicines (PRIME) status by the European Medicines Agency.
  • Orphan Drug Designation in the US, EU, and Japan for PNH treatment .

Future Research Directions

Beyond its application in PNH, this compound is being explored as a potential monotherapy for geographic atrophy in a Phase II clinical trial . This indicates a broader scope for this compound's therapeutic potential within hematological and possibly ophthalmological conditions.

Mecanismo De Acción

Danicopan ejerce sus efectos uniéndose específicamente al factor D del complemento, una serina proteasa involucrada en la vía alternativa del sistema del complemento. Al inhibir el factor D, this compound previene la escisión del factor B, bloqueando así la formación del complejo C3 convertasa. Esta inhibición previene la activación descendente de la cascada del complemento, reduciendo la hemólisis y la deposición de proteínas del complemento C3 en los glóbulos rojos .

Comparación Con Compuestos Similares

Danicopan es único entre los inhibidores del complemento debido a su objetivo específico del factor D. Compuestos similares incluyen:

La singularidad de this compound reside en su capacidad para inhibir específicamente el factor D, proporcionando un enfoque alternativo a la inhibición del complemento en comparación con otros compuestos que se dirigen a diferentes componentes del sistema del complemento.

Actividad Biológica

Danicopan, an investigational oral drug, is a first-in-class inhibitor of complement factor D, primarily targeting the alternative pathway of the complement system. This compound has shown significant promise in treating paroxysmal nocturnal hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated hemolysis. The following sections detail its biological activity, clinical findings, and implications for patient treatment.

This compound works by specifically inhibiting factor D, which is crucial for the activation of the alternative complement pathway. By blocking this pathway, this compound aims to reduce both intravascular hemolysis (IVH) and extravascular hemolysis (EVH) associated with PNH. This inhibition prevents the formation of the membrane attack complex and reduces C3 fragment opsonization, thereby mitigating hemolytic activity without affecting the classical complement pathway.

Phase II Studies

  • Open-Label Dose-Finding Study :
    • Participants : 10 untreated PNH patients.
    • Dosage : this compound was administered at doses of 100-200 mg thrice daily.
    • Primary Endpoint : Change in lactate dehydrogenase (LDH) levels at day 28.
    • Results : Significant reduction in LDH levels and improved hemoglobin concentrations were observed, with AP activity inhibited to ≤10% at most time points .
  • Combination Therapy with Eculizumab :
    • Participants : 12 transfusion-dependent PNH patients previously treated with eculizumab.
    • Results : The addition of this compound resulted in an average increase of 2.4 g/dL in hemoglobin levels over 24 weeks. Transfusion requirements dropped significantly from 31 transfusions (50 units) in the preceding 24 weeks to just 1 transfusion (2 units) during treatment .

Phase III ALPHA Trial

  • Design : A pivotal trial assessing this compound as an add-on therapy to standard care with C5 inhibitors (e.g., eculizumab or ravulizumab).
  • Key Findings :
    • Statistically significant increase in mean hemoglobin levels compared to placebo.
    • Improved fatigue scores measured by the Functional Assessment of Chronic Illness Therapy (FACIT-Fatigue).
    • A notable percentage of patients achieved transfusion independence during treatment .

Case Studies

Several case studies have highlighted the therapeutic benefits of this compound:

  • Case Study 1 : A 70-year-old female patient transitioned from eculizumab to this compound after receiving multiple transfusions. Following this compound treatment, her hemoglobin levels rose rapidly, and she reported decreased fatigue and improved overall health metrics .
  • Case Study 2 : A 23-year-old female patient with PNH and Budd Chiari syndrome also experienced significant improvements in hemoglobin levels and a reduction in her need for transfusions after starting this compound therapy .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies indicate that this compound achieves effective plasma concentrations that correlate with its pharmacodynamic effects on AP activity. Data show a clear dose-response relationship where higher doses result in greater inhibition of AP activity and lower LDH levels .

Safety Profile

This compound has been generally well-tolerated across trials. Common adverse events reported include headache, cough, and nasopharyngitis, with no serious drug-related adverse events noted during studies .

Propiedades

IUPAC Name

(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBARDGJJAGJAJ-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrFN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903768-17-1
Record name Danicopan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danicopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DANICOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.